molecular formula C21H24N2O3 B3578468 [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE

Cat. No.: B3578468
M. Wt: 352.4 g/mol
InChI Key: ZBDOGPVNOUJXPV-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is a structurally complex compound featuring a methanone core linked to a piperazine moiety substituted with a 1,3-benzodioxol-5-ylmethyl group and a 3,4-dimethylphenyl group. The 3,4-dimethylphenyl group introduces steric and electronic effects that could influence binding interactions in pharmacological contexts.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-3-5-18(11-16(15)2)21(24)23-9-7-22(8-10-23)13-17-4-6-19-20(12-17)26-14-25-19/h3-6,11-12H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDOGPVNOUJXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves the following steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Coupling Reactions: The benzodioxole group is then coupled with the piperazine ring through nucleophilic substitution reactions.

    Final Coupling with Dimethylphenyl Group: The final step involves coupling the intermediate product with 3,4-dimethylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. It may have applications in the treatment of neurological disorders and certain types of cancer, owing to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of advanced polymers and resins.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on pyrazoline derivatives (e.g., 1h and 2h in ) sharing the 3,4-dimethylphenyl substituent. While these compounds differ in core structure (pyrazoline vs. methanone-piperazine), their comparison highlights critical differences in synthesis, physicochemical properties, and structural motifs.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) IR Peaks (cm⁻¹)
[Target Compound] Methanone-piperazine Benzodioxolylmethyl, 3,4-dimethylphenyl N/A N/A ~1250 (C-O-C), ~1680 (C=O)*
1h () Pyrazoline 4-Methoxyphenyl, 3,4-dimethylphenyl 80 120–124 1682 (C=O), 1257 (C-O)
2h () Pyrazoline 4-Ethoxyphenyl, 3,4-dimethylphenyl 85 102–106 1685 (C=O), 1255 (C-O)

*Inferred based on structural analogs.

Key Comparisons:

Synthetic Routes: The pyrazoline derivatives (1h, 2h) are synthesized via cyclization of chalcones with (3,4-dimethylphenyl)hydrazine in acetic acid/HCl, yielding 80–85% . The target compound likely requires a multi-step synthesis involving coupling of a piperazine derivative with a benzodioxolylmethyl group and a 3,4-dimethylphenylmethanone precursor. Such steps may involve amide bond formation or nucleophilic substitution, differing significantly from the pyrazoline pathway.

The benzodioxole group in the target compound may enhance metabolic resistance compared to the alkoxyphenyl groups in 1h/2h, which are prone to demethylation or dealkylation .

Spectroscopic Signatures: IR: The target compound’s benzodioxole ether (C-O-C) and methanone (C=O) stretches (~1250 and ~1680 cm⁻¹) differ from the pyrazolines’ C=O (1682–1685 cm⁻¹) and alkoxy C-O (1255–1257 cm⁻¹) peaks. NMR: The target’s piperazine protons (δ ~2.5–3.5 ppm) and benzodioxole methylene (δ ~4.5–5.0 ppm) would contrast with the pyrazoline’s Ha/Hb protons (δ ~3.1–3.8 ppm) and alkoxy signals (δ ~3.75–4.02 ppm) .

Physicochemical Properties :

  • The piperazine moiety in the target compound likely increases water solubility at acidic pH due to protonation, whereas the pyrazolines’ alkoxyphenyl groups enhance lipophilicity.
  • Melting points for pyrazolines (1h : 120–124°C; 2h : 102–106°C) suggest crystalline stability, while the target compound’s melting point would depend on the flexibility of the piperazine linker.

Research Findings and Implications

  • Pyrazolines () : Demonstrated high yields (80–85%) and purity via recrystallization and chromatography. Their alkoxy groups influence solubility and electronic properties, critical for optimizing bioactivity .
  • Target Compound : While direct data are unavailable, structural analogs suggest the benzodioxole group may improve blood-brain barrier penetration, making it relevant for CNS-targeted therapies. The piperazine moiety could serve as a protonable site for salt formation, aiding formulation.

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.37 g/mol
  • CAS Number : 6854-34-8

Research indicates that compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone exhibit a range of biological activities through various mechanisms:

  • Antitumor Activity : Many piperazine derivatives have shown efficacy against cancer cells by inhibiting specific pathways involved in tumor growth. For instance, they may target the BRAF(V600E) mutation and other oncogenic pathways, leading to apoptosis in cancer cells .
  • Anti-inflammatory Effects : Studies have suggested that benzodioxole derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating a promising area for further investigation .

Biological Activity Data Table

Activity TypeDescriptionReference
AntitumorInhibits cancer cell proliferation; induces apoptosis
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntimicrobialEffective against multiple bacterial strains

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the effects of piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity and potential synergistic effects when combined with standard chemotherapy agents like doxorubicin .
  • Anti-inflammatory Research :
    • In another investigation, compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone were tested for their ability to reduce inflammation in animal models. The findings showed a marked decrease in inflammatory markers following treatment .
  • Antimicrobial Activity :
    • Research focused on the antimicrobial properties of related benzodioxole compounds demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone, and what key reagents are involved?

  • Methodology : A multi-step approach is typically employed:

  • Step 1 : Formation of the benzodioxole core via cyclization of catechol derivatives using acid catalysts.
  • Step 2 : Functionalization of the piperazine ring via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups) .
  • Step 3 : Final coupling of the benzodioxolylmethylpiperazine moiety to the 3,4-dimethylphenylmethanone group using coupling agents like EDCI/HOBt or DCC .
    • Optimization : Reaction yields can be improved by controlling temperature (e.g., 0–5°C for sensitive intermediates) and using anhydrous solvents (e.g., THF or DMF) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 424.18) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data during structural elucidation?

  • Approach :

  • Complementary Techniques : Use X-ray crystallography (e.g., SHELX for refinement) to resolve ambiguities in NMR assignments, such as distinguishing rotational isomers of the piperazine ring .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate stereochemistry .
    • Case Study : Twinned crystals may require SHELXL’s TWIN/BASF commands for accurate refinement .

Q. What computational strategies are effective for predicting the compound’s biological target interactions?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonding with benzodioxole oxygen atoms) using MOE or Discovery Studio .
    • Validation : Cross-check with in vitro assays (e.g., radioligand binding assays for receptor affinity) .

Q. How do structural modifications to the benzodioxole or piperazine groups affect pharmacokinetic properties?

  • SAR Insights :

  • Benzodioxole : Methylation at the 5-position enhances metabolic stability by reducing CYP450 oxidation .
  • Piperazine : Substituents like 3,4-dimethylphenyl improve lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration .
    • Experimental Design : Synthesize analogs (e.g., replacing piperazine with morpholine) and compare solubility (shake-flask method) and plasma protein binding (equilibrium dialysis) .

Methodological Notes

  • Crystallography : For ambiguous electron density, employ SHELXL’s PART commands to model disorder .
  • Toxicity Screening : Prioritize Ames testing and hepatic microsome assays for early-stage safety profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE

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